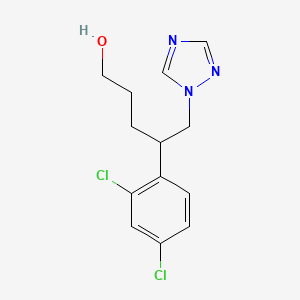

Penconazol Hydroxide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H15Cl2N3O |

|---|---|

Molecular Weight |

300.18 g/mol |

IUPAC Name |

4-(2,4-dichlorophenyl)-5-(1,2,4-triazol-1-yl)pentan-1-ol |

InChI |

InChI=1S/C13H15Cl2N3O/c14-11-3-4-12(13(15)6-11)10(2-1-5-19)7-18-9-16-8-17-18/h3-4,6,8-10,19H,1-2,5,7H2 |

InChI Key |

MJKJNWXUOARBPS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CCCO)CN2C=NC=N2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathway of Penconazole Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis pathway for penconazole hydroxide (PEN-OH), a primary metabolite of the widely used triazole fungicide, penconazole. The synthesis is presented as a multi-step chemical process to first obtain penconazole, followed by the hydroxylation of the alkyl side chain to yield penconazole hydroxide. This document details the experimental protocols for the synthesis of penconazole, summarizes quantitative data, and presents the metabolic pathway leading to penconazole hydroxide, which can inform direct synthetic strategies. The guide includes detailed diagrams of the chemical synthesis and metabolic pathways to facilitate a deeper understanding of the processes involved.

Introduction

Penconazole is a systemic triazole fungicide effective against a broad spectrum of fungal pathogens by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes.[1] Upon administration or environmental deposition, penconazole is metabolized in various organisms, including mammals and plants, to several derivatives. The most prominent of these metabolites is penconazole hydroxide (also known as PEN-OH or CGA132465), which is formed through the hydroxylation of the pentyl side chain.[1][2][3] Understanding the synthesis of penconazole and the subsequent formation of its hydroxylated metabolite is crucial for toxicological studies, reference standard synthesis, and the development of analytical methods for residue detection.

This guide outlines a robust four-step synthesis of penconazole, followed by a description of the hydroxylation to penconazole hydroxide. The synthesis of penconazole commences with a Darzens condensation, followed by reduction, esterification (mesylation), and finally, alkylation of 1,2,4-triazole.

Penconazole Synthesis Pathway

The synthesis of penconazole is a well-established process that can be broken down into four primary stages. The overall pathway is depicted in the diagram below, followed by detailed experimental protocols and quantitative data for each step.

Diagram of Penconazole Synthesis Pathway

Caption: Four-step synthesis of Penconazole.

Step 1: Darzens Condensation

The synthesis initiates with a Darzens condensation reaction between 2,4-dichlorobutyrophenone and methyl chloroacetate in the presence of a base, sodium methoxide, to form the intermediate 2-(2,4-dichlorobenzoyl)-2-methyloxirane-2-carboxylate.[4][5][6]

Experimental Protocol:

-

In a reaction vessel, 700 kg of toluene and 250 kg of 2,4-dichlorobutyrophenone are charged and cooled to approximately 15°C.

-

Sodium methoxide is added over a period of 0.5 hours.

-

Methyl chloroacetate is then added dropwise over 2-2.5 hours, maintaining the temperature between 15-25°C.

-

The reaction mixture is held at 15-25°C for 2 hours.

-

An alkali lye is added, and the mixture is heated to 65-75°C for 3 hours to facilitate alkaline hydrolysis.

-

The mixture is neutralized with hydrochloric acid to a pH of 3-4.

-

The aqueous layer is separated, and the organic layer is washed with 400 kg of water.

-

Toluene is removed under reduced pressure to yield the product.[5]

Step 2: Reduction

The epoxide intermediate from the Darzens condensation is then reduced using potassium borohydride to yield 2-(2,4-dichlorophenyl)pentan-1-ol.

Experimental Protocol:

-

To the product from Step 1, 600 kg of water and 25 kg of sodium hydroxide are added.

-

The mixture is stirred and cooled to 20-30°C, ensuring the pH is ≥ 10.

-

Potassium borohydride is added evenly over approximately 3 hours.

-

The reaction is allowed to proceed for an additional 2 hours.

-

700 kg of toluene is added, and the mixture is stirred and allowed to settle for 1 hour and 5 minutes.

-

The organic layer is separated and washed with 400 kg of water.[4]

Step 3: Esterification (Mesylation)

The hydroxyl group of 2-(2,4-dichlorophenyl)pentan-1-ol is converted to a good leaving group, a mesylate, by reacting with methanesulfonyl chloride.

Experimental Protocol:

-

The alcohol product from the previous step is dissolved in an appropriate solvent such as dichloromethane.

-

The solution is cooled to 0°C.

-

Triethylamine (1.5 equivalents) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).

-

The reaction is stirred at 0°C for 4 hours or until completion as monitored by TLC. If the reaction is slow, it can be warmed to room temperature.[7]

Step 4: Alkylation of 1,2,4-Triazole

The final step in the synthesis of penconazole is the alkylation of 1,2,4-triazole with the mesylated intermediate.[8][9]

Experimental Protocol:

-

In a reaction kettle, 1,2,4-triazole and 28% sodium methoxide in methanol are added and heated to 40-50°C with stirring for 1.5 hours.

-

The 2-(2,4-dichlorophenyl)pentyl methanesulfonate is then added, and the mixture is heated to reflux for 6 hours.

-

After completion, methanol is recovered.

-

875 kg of toluene is added, and the solution is washed twice.

-

The crude product is purified by recrystallization from normal hexane.[4][5]

Quantitative Data Summary

| Step | Reaction | Reactants | Reagents | Product | Average Yield (%) | Average Purity (%) |

| 1 | Darzens Condensation | 2,4-Dichlorobutyrophenone, Methyl Chloroacetate | Sodium Methoxide, Toluene | 2-(2,4-Dichlorobenzoyl)-2-methyloxirane-2-carboxylate | 85.3 | 90.2 |

| 2 | Reduction | 2-(2,4-Dichlorobenzoyl)-2-methyloxirane-2-carboxylate | Potassium Borohydride, Water | 2-(2,4-Dichlorophenyl)pentan-1-ol | 97.1 | 97.1 |

| 3 | Mesylation | 2-(2,4-Dichlorophenyl)pentan-1-ol | Methanesulfonyl Chloride, Pyridine | 2-(2,4-Dichlorophenyl)pentyl Methanesulfonate | 96.1 | 97.1 |

| 4 | Alkylation | 2-(2,4-Dichlorophenyl)pentyl Methanesulfonate, 1,2,4-Triazole | Sodium Methoxide, Methanol | Penconazole | 91.6 | 95.7 |

Data sourced from patent CN102584726B[4]

Penconazole Hydroxide: Formation Pathway

Penconazole hydroxide is the major metabolite of penconazole, formed via the oxidation of the alkyl side chain.[1][2] This biotransformation is typically carried out by cytochrome P450 monooxygenases in living organisms.

Diagram of Penconazole Hydroxylation

Caption: Metabolic conversion of Penconazole to Penconazole Hydroxide.

Metabolic Pathway

In goats, the metabolic pathway of penconazole involves the hydroxylation to form the secondary alcohol CGA132465 (penconazole hydroxide).[1] Similarly, in humans, the monohydroxyl-derivative (PEN-OH) is the major metabolite.[3] This hydroxylation can occur at different positions on the alkyl chain, leading to various isomers.

Synthetic Approach: Biocatalytic Hydroxylation

While a direct, high-yield chemical synthesis for penconazole hydroxide is not widely published, biocatalysis presents a promising approach to mimic the metabolic pathway. The use of oxygenating biocatalysts, such as cytochrome P450s, can achieve selective C-H hydroxylation under mild conditions.[10]

Conceptual Experimental Workflow for Biocatalytic Hydroxylation:

Caption: Conceptual workflow for biocatalytic synthesis.

Experimental Protocol Outline:

-

Enzyme Selection and Preparation: A suitable oxygenating biocatalyst, such as a specific cytochrome P450 enzyme known for alkyl chain hydroxylation, is selected and prepared, often through recombinant expression in a host organism like E. coli.

-

Bioreaction Setup: The reaction is carried out in a bioreactor containing a buffered aqueous solution, the penconazole substrate, and the biocatalyst. A cofactor regeneration system is typically required to provide the necessary reducing equivalents (e.g., NADPH).

-

Reaction Conditions: The reaction is maintained at an optimal temperature and pH for the enzyme's activity, with adequate aeration to supply oxygen.

-

Product Extraction: After the reaction, the product is extracted from the aqueous medium using an organic solvent.

-

Purification: The extracted product is then purified using chromatographic techniques, such as column chromatography or HPLC, to isolate the desired penconazole hydroxide.

Conclusion

This technical guide has detailed a comprehensive pathway for the synthesis of penconazole hydroxide. The process involves a well-defined four-step chemical synthesis to produce the precursor, penconazole, with high yields and purity. The subsequent conversion to penconazole hydroxide is primarily understood through its metabolic pathway. For preparative purposes, a biocatalytic approach employing oxygenating enzymes is suggested as a viable and selective method for the hydroxylation of the penconazole alkyl side chain. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of drug development, toxicology, and analytical chemistry.

References

- 1. fao.org [fao.org]

- 2. fao.org [fao.org]

- 3. Identification of Metabolites of the Fungicide Penconazole in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN102584726B - Method for preparing penconazole serving as bacteriacide - Google Patents [patents.google.com]

- 5. CN102584726A - Method for preparing penconazole serving as bacteriacide - Google Patents [patents.google.com]

- 6. Darzens Reaction [organic-chemistry.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of new alkylsulfonyl(Sulfinyl)-1,2,4-triazole derivatives based on (3-(Alkylthio)-4-R-1,2,4-thriazole-5-yl)(phenyl)methanol’s | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 10. Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

Penconazole: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penconazole is a systemic triazole fungicide widely utilized in agriculture to control a broad spectrum of fungal diseases, particularly powdery mildew, on various crops such as fruits and vegetables.[1][2][3] Its efficacy stems from its ability to disrupt the fungal cell membrane by inhibiting ergosterol biosynthesis.[1][2][4] This document provides an in-depth technical overview of penconazole, encompassing its mechanism of action, metabolic pathways, toxicological profile, analytical methodologies, and synthesis. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Mechanism of Action

The primary mode of action of penconazole is the inhibition of sterol biosynthesis in fungi.[1][5][6] Specifically, it acts as a sterol demethylation inhibitor (DMI), targeting the C14-demethylase enzyme, which is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[4][7] The disruption of ergosterol production leads to the accumulation of toxic sterol precursors and ultimately compromises the integrity and function of the fungal cell membrane, thereby inhibiting fungal growth.[1]

Beyond its antifungal activity, studies have indicated that penconazole may exert neurotoxic effects in non-target organisms. In rats, exposure to penconazole has been shown to decrease acetylcholinesterase (AChE) activity in the cerebrum and cerebellum and induce oxidative stress.[3][5][8]

References

- 1. jppp.journals.ekb.eg [jppp.journals.ekb.eg]

- 2. 848. Penconazole (Pesticide residues in food: 1992 evaluations Part II Toxicology) [inchem.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. fao.org [fao.org]

- 5. Enantioseparation and Determination of Penconazole in Rat Plasma by Chiral LC-MS/MS: Application to a Stereoselective Toxicokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Penconazole synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Isolation of Penconazole Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of penconazole hydroxide, a key metabolite of the triazole fungicide penconazole. The information presented is intended for researchers, scientists, and professionals involved in drug development, pesticide metabolism, and environmental science.

Introduction: Penconazole and its Hydroxylated Metabolites

Penconazole is a systemic triazole fungicide widely used to control fungal pathogens in agriculture, particularly powdery mildew and pome fruit scab.[1][2][3] Its mode of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[2][3] The biotransformation of penconazole in plants, animals, and the environment leads to the formation of various metabolites, with hydroxylated derivatives being of significant interest.

"Penconazole hydroxide" primarily refers to the monohydroxylated metabolites of penconazole, which are formed through the oxidation of the alkyl side chain.[2] These metabolites are often found in both free and conjugated forms, for instance, with sugars in plants or glucuronic and sulfuric acids in animals.[2] The most predominantly reported monohydroxylated metabolite is the β-monohydroxy derivative, also known by its code CGA132465.[2]

Discovery of Penconazole Hydroxide

The discovery of penconazole hydroxide was not a singular event but rather an outcome of extensive metabolic studies on the parent compound, penconazole. The identification of these hydroxylated metabolites has been crucial for understanding the fungicide's mode of action, persistence, and potential toxicity.

Metabolic studies in various organisms have consistently identified hydroxylated derivatives as major biotransformation products. In plants such as grapes, tomatoes, and apples, the biotransformation of penconazole involves the oxidation of the alkyl chain at the α, β, and γ positions, leading to the formation of monohydroxy metabolites.[2] These are often subsequently conjugated with sugars.[2] Animal metabolism studies in rats and goats have also shown that hydroxylation is a key metabolic pathway, with the formation of CGA132465 and its conjugates being a principal route.[2]

Metabolic Pathway of Penconazole Hydroxylation

The metabolic conversion of penconazole to its hydroxylated derivatives is a critical detoxification pathway in many organisms. The following diagram illustrates the primary hydroxylation of penconazole.

Caption: Metabolic pathway of penconazole to penconazole hydroxide and its conjugates.

Experimental Protocols for Isolation and Analysis

The isolation and analysis of penconazole hydroxide from various matrices require a multi-step process involving extraction, cleanup, and instrumental analysis.

4.1. Extraction

The initial step involves extracting penconazole and its metabolites from the sample matrix. The choice of solvent depends on the matrix:

-

Plant Matrices (e.g., fruits, vegetables): Extraction is typically performed with methanol.[2][4]

-

Animal Matrices (e.g., tissues, milk): Acetonitrile is the preferred extraction solvent.[2][4]

A common procedure is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves extraction with a buffered solvent followed by a salting-out step.

4.2. Cleanup

Following extraction, a cleanup step is essential to remove interfering co-extractives. This is often achieved through:

-

Liquid-Liquid Partitioning: The extract is partitioned with a nonpolar solvent like hexane or dichloromethane to separate the analytes from polar interferences.[2][4]

-

Solid-Phase Extraction (SPE): The extract is passed through a solid-phase extraction column, such as Florisil, to retain the analytes while allowing interfering compounds to pass through. The analytes are then eluted with a suitable solvent.

4.3. Analysis

The final determination of penconazole and its hydroxylated metabolites is carried out using chromatographic techniques:

-

Gas Chromatography (GC): GC coupled with an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD) is a common method for the analysis of penconazole.[2][4]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity, often allowing for the direct analysis of extracts with minimal cleanup.[2][4]

The following diagram outlines a typical experimental workflow for the isolation and analysis of penconazole hydroxide.

Caption: General experimental workflow for the isolation and analysis of penconazole hydroxide.

Quantitative Data

The following tables summarize quantitative data related to the occurrence and analysis of penconazole and its hydroxylated metabolites.

Table 1: Residue Levels of Penconazole and Metabolites in Grape Metabolism Study

| Compound | Percentage of Total Radioactive Residue (TRR) |

| Parent Penconazole | 7–16% |

| Free and Conjugated CGA132465 | 14–62% |

| Triazole-specific metabolites | 20–25% |

| Source: JMPR 2005[2] |

Table 2: Limits of Quantification (LOQ) for Penconazole in Various Matrices

| Matrix | Analytical Method | LOQ (mg/kg) |

| Fruit Plant Matrices | GC-ECD/NPD | 0.01–0.02 |

| Milk | GC-ECD/NPD | 0.01 |

| Animal Tissues | GC-ECD/NPD | 0.05 |

| Various Plant Matrices | LC-MS/MS | 0.01 |

| Source: JMPR 2005, vertexaisearch.cloud.google.com[2][4] |

Table 3: Half-life of Penconazole in Different Systems

| System | Half-life |

| Aerobic Unsterile Soil | 178 days (range 61–238 days) |

| Tilled Vineyard Soil | 62.4 days |

| Grassed Vineyard Soil | 33.0 days |

| Grape Fruits | 1.56 days |

| Source: JMPR 2005, ResearchGate[2][5][6] |

References

Spectroscopic Analysis of Penconazole Hydroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penconazole, a triazole fungicide, is widely utilized in agriculture to combat fungal pathogens. Its efficacy stems from the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining cell membrane integrity. The metabolism of penconazole in various biological systems leads to the formation of hydroxylated derivatives, collectively referred to herein as "Penconazole Hydroxide." Understanding the spectroscopic characteristics of these metabolites is paramount for residue analysis, toxicological assessment, and environmental monitoring. This technical guide provides a comprehensive overview of the spectroscopic analysis of Penconazole Hydroxide, detailing experimental protocols, summarizing quantitative data, and illustrating the biochemical pathway of its parent compound.

Introduction

Penconazole is a systemic fungicide that effectively controls a broad spectrum of fungal diseases, including powdery mildew and scab, on fruits and vegetables.[1] Its mode of action is the inhibition of the C14-demethylation step in the ergosterol biosynthesis pathway, a vital process for fungal cell membrane formation.[1] As penconazole is metabolized, it undergoes oxidation to form various hydroxylated metabolites. The primary monohydroxylated metabolite is often abbreviated as PEN-OH.[2][3] The accurate identification and quantification of these hydroxylated metabolites are crucial for assessing exposure and ensuring food safety.

This guide focuses on the spectroscopic techniques employed in the analysis of these hydroxylated forms of penconazole. While mass spectrometry is the most prominently documented method for the identification and quantification of these metabolites, this document also addresses other spectroscopic techniques where information is available.

Spectroscopic Data

Mass Spectrometry (MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective determination of penconazole and its hydroxylated metabolites.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Penconazole | 284.2 | 69.9 | ESI+ | [4] |

| Penconazole-OH | 300.1 | 70 | ESI+ | [4] |

| Penconazole-hydroxy (isomer 1) | 300.0665 | - | - | [5] |

| Penconazole-hydroxy (isomer 2) | 300.0665 | - | - | [5] |

Note: The m/z values may vary slightly depending on the instrument and experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

While UV-Vis spectroscopy is less specific than mass spectrometry, it can be used for the preliminary analysis of penconazole. The UV absorption spectrum of penconazole in solution exhibits local maxima at 203 nm and 220 nm, with a band structure characteristic of an aromatic ring between 260-285 nm.[6] The spectra of the hydroxy derivatives are reported to be very similar to that of the parent penconazole.[6]

| Compound | Wavelength (λmax) | Molar Absorption Coefficient (ε) | Reference |

| Penconazole | 203 nm | 45318 M⁻¹cm⁻¹ | [6] |

| 220 nm | 10279 M⁻¹cm⁻¹ | [6] | |

| 272 nm | 476 M⁻¹cm⁻¹ | [6] | |

| 281 nm | 460 M⁻¹cm⁻¹ | [6] |

Infrared (IR) Spectroscopy

Experimental IR spectra for hydroxylated metabolites of penconazole are not widely published. However, IR spectroscopy is used as a quality control technique to ascertain the presence of penconazole in formulations. The interpretation of IR spectra for hydroxylated agrochemicals can be complex, with characteristic bands for O-H stretching typically appearing in the region of 3200-3600 cm⁻¹.[7][8] The presence of a hydroxyl group would also influence the fingerprint region of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Similar to IR spectroscopy, detailed experimental NMR data for hydroxylated penconazole metabolites are scarce in the literature. Predicted ¹H NMR and ¹³C NMR spectra for the parent penconazole compound are available in chemical databases.[9][10] NMR analysis of the hydroxylated metabolites would be instrumental in confirming the position of the hydroxyl group on the parent molecule.

Experimental Protocols

The following protocols are compiled from various studies and represent common methodologies for the analysis of penconazole and its hydroxylated metabolites.

Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.

Caption: QuEChERS sample preparation workflow.

LC-MS/MS Analysis

This protocol provides a general framework for the analysis of penconazole and its hydroxylated metabolites by LC-MS/MS.

Caption: LC-MS/MS analytical workflow.

Typical LC-MS/MS Parameters:

-

LC Column: A reverse-phase C18 column is commonly used.[4]

-

Mobile Phase: A gradient of methanol and water, both containing a small percentage of formic acid or ammonium formate, is typical.[4]

-

Ionization: Electrospray ionization in positive mode (ESI+) is generally employed.[4]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from a specific precursor ion to a product ion.[4]

Signaling Pathway

Penconazole is a sterol biosynthesis inhibitor (SBI), specifically targeting the enzyme C14-demethylase (also known as CYP51).[1] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi.

Ergosterol Biosynthesis Pathway and Inhibition by Penconazole

Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells. Its biosynthesis is a multi-step process. Penconazole inhibits the C14-demethylation of lanosterol, a key intermediate. This disruption leads to the accumulation of toxic sterol precursors and a deficiency of ergosterol, ultimately compromising the structural integrity and function of the fungal cell membrane.

References

- 1. fao.org [fao.org]

- 2. Cytochrome P450 lanosterol 14α-demethylase (CYP51): insights from molecular genetic analysis of the ERG11 gene in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

- 4. Development of a Biomarker for Penconazole: A Human Oral Dosing Study and a Survey of UK Residents’ Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Cytochrome P450 Sterol 14 Alpha-Demethylase Gene SsCI72380 Is Required for Mating/Filamentation and Pathogenicity in Sporisorium scitamineum [frontiersin.org]

- 6. Penconazole (Ref: CGA 71818) [sitem.herts.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [wap.guidechem.com]

- 10. Penconazole | C13H15Cl2N3 | CID 91693 - PubChem [pubchem.ncbi.nlm.nih.gov]

Penconazol Hydroxide CAS number and IUPAC name

Penconazole, a systemic triazole fungicide, is a cornerstone in the management of fungal diseases in various agricultural settings. This guide provides an in-depth technical overview of penconazole, including its chemical identity, physicochemical properties, and mechanism of action, tailored for researchers, scientists, and professionals in drug development.

Chemical Identification

While the term "penconazole hydroxide" is sometimes used, it is not the recognized chemical name for this compound. The synthesis of penconazole involves the use of sodium hydroxide in a condensation reaction, which may be the origin of this nomenclature.[1] The scientifically accepted identifiers for penconazole are as follows:

| Identifier | Value |

| CAS Number | 66246-88-6[2][3][4][5][6] |

| IUPAC Name | (RS)-1-[2-(2,4-dichlorophenyl)pentyl]-1H-1,2,4-triazole[1][7] |

| CAS Name | 1-[2-(2,4-dichlorophenyl)pentyl]-1H-1,2,4-triazole[1][3][8] |

| Molecular Formula | C13H15Cl2N3[2][3][5][8] |

| Molecular Weight | 284.18 g/mol [5][8] |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of penconazole is crucial for its formulation and application.

| Property | Value |

| Melting Point | 57.6-60.3°C[4][9] |

| Boiling Point | 415.3 ± 55.0 °C at 760 mmHg[4] |

| Density | 1.3 ± 0.1 g/cm³[4] |

| Vapor Pressure | 3.7 x 10⁻⁴ Pa (25 °C)[5] |

| Water Solubility | 73 mg/L (25 °C)[5][9] |

| Solubility in other solvents (g/L at 25°C) | Ethanol: 730, Acetone: 770, Toluene: 610, n-hexane: 22, n-octanol: 400[9] |

| LogP (Kow) | 3.72 (pH 5.7, 25°C)[9] |

| pKa | 2.80 ± 0.10[5] |

Toxicological Data

The toxicological profile of penconazole has been evaluated by regulatory bodies.

| Parameter | Value |

| Acceptable Daily Intake (ADI) | 0–0.03 mg/kg bw[7] |

| Acute Reference Dose (ARfD) | 0.8 mg/kg bw[7] |

| Acute Oral LD50 (Rat) | >3000 mg/kg[5] |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Penconazole functions as a sterol demethylation inhibitor (DMI).[7][9] It specifically targets and inhibits the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to the cessation of fungal growth and eventual cell death.[9]

References

- 1. Penconazole (Ref: CGA 71818) [sitem.herts.ac.uk]

- 2. Penconazole TC - HEBEN [hb-p.com]

- 3. Penconazole [titanunichem.com]

- 4. penconazole | CAS#:66246-88-6 | Chemsrc [chemsrc.com]

- 5. Penconazole | 66246-88-6 [chemicalbook.com]

- 6. accustandard.com [accustandard.com]

- 7. fao.org [fao.org]

- 8. Penconazole [webbook.nist.gov]

- 9. Penconazole - A new generation of antifungal triazole fungicide - HEBEN [hb-p.com]

An In-depth Technical Guide to the Solubility of Penconazole and its Hydroxylated Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the fungicide penconazole, with a particular focus on its hydroxylated metabolites, which may be referred to as "penconazole hydroxide." Penconazole is a systemic triazole fungicide used to control a variety of fungal pathogens in agriculture.[1][2][3] Its efficacy and environmental fate are significantly influenced by its solubility in different solvent systems. This document details available solubility data, outlines experimental protocols for solubility determination, and illustrates relevant metabolic pathways and analytical workflows.

Understanding "Penconazole Hydroxide"

The term "penconazole hydroxide" is not a standard chemical name found in the scientific literature. However, the metabolism of penconazole in various organisms, including plants, goats, and humans, prominently features hydroxylation.[1][4] The primary hydroxylated metabolite is often a monohydroxy-derivative of the parent penconazole molecule.[1][4] Therefore, for the purposes of this guide, "penconazole hydroxide" will be considered to refer to the hydroxylated metabolites of penconazole. Understanding the solubility of the parent compound, penconazole, provides a critical baseline for inferring the behavior of its more polar, hydroxylated metabolites.

Solubility Data

The solubility of a compound is a fundamental physical property that dictates its behavior in various matrices. The following tables summarize the available quantitative solubility data for penconazole in aqueous and organic solvents. Data for specific hydroxylated metabolites are sparse in publicly available literature; however, the principles of solubility suggest that the introduction of a hydroxyl group will increase polarity and likely enhance solubility in polar solvents like water and alcohols, while potentially decreasing it in non-polar solvents.

Table 1: Solubility of Penconazole in Water

| Solvent | Temperature (°C) | Solubility (mg/L) |

| Water | 25 | 73[2][5] |

| Water | 20 (pH 7) | 73[6] |

Table 2: Solubility of Penconazole in Organic Solvents

| Solvent | Temperature (°C) | Solubility (g/L) |

| Ethanol | 25 | 730[2] |

| Acetone | 25 | 770[2] |

| Toluene | 25 | 610[2] |

| n-Hexane | 25 | 22[2] |

| n-Octanol | 25 | 400[2] |

| DMSO | Not Specified | 100 mg/mL (351.89 mM)[7] |

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like penconazole or its metabolites. This protocol is based on the principles of the shake-flask method, followed by quantitative analysis using modern analytical techniques mentioned in the literature for penconazole.[8][9][10][11]

Objective: To determine the equilibrium solubility of the test compound in a specific solvent at a controlled temperature.

Materials:

-

Test compound (e.g., Penconazole analytical standard)

-

Selected solvents (e.g., water, ethanol, hexane)

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrument (e.g., GC-FID, HPLC-UV, or LC-MS/MS)

-

Analytical column suitable for the compound

-

Mobile phase and other necessary reagents for the analytical instrument

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the test compound to a known volume of the solvent in a sealed container (e.g., a glass vial). The excess solid should be clearly visible.

-

Place the container in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any undissolved particles. This step is crucial to prevent overestimation of solubility.

-

Accurately dilute the filtered solution with the appropriate solvent to a concentration within the calibration range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of the test compound of known concentrations.

-

Analyze the standard solutions using a validated analytical method (e.g., GC-FID, HPLC-UV, or LC-MS/MS) to generate a calibration curve.[8][9][10][11]

-

Analyze the diluted sample solution under the same conditions.

-

Determine the concentration of the test compound in the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by taking the dilution factor into account.

-

Express the solubility in appropriate units (e.g., mg/L or g/L).

-

Visualization of Pathways and Workflows

Metabolic Pathway of Penconazole

The metabolism of penconazole primarily involves oxidation of the alkyl side chain, leading to the formation of hydroxylated metabolites and eventually a carboxylic acid derivative. This is a key pathway for the detoxification and excretion of the compound in various organisms.

References

- 1. fao.org [fao.org]

- 2. Penconazole - A new generation of antifungal triazole fungicide - HEBEN [hb-p.com]

- 3. Penconazole | 66246-88-6 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. simonisbv.nl [simonisbv.nl]

- 6. Penconazole (Ref: CGA 71818) [sitem.herts.ac.uk]

- 7. medchemexpress.com [medchemexpress.com]

- 8. jppp.journals.ekb.eg [jppp.journals.ekb.eg]

- 9. Analytical Method Determination of Penconazole in some Emulsifiable Concentrate (EC) Formulations Using Gas Chromatography [journals.ekb.eg]

- 10. Enantioseparation and Determination of Penconazole in Rat Plasma by Chiral LC-MS/MS: Application to a Stereoselective Toxicokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative Analysis of Penconazole by HPLC | Semantic Scholar [semanticscholar.org]

In-Depth Technical Guide on the Thermal Stability of Penconazole

An Examination of the Physicochemical Properties and Degradation Pathways of the Triazole Fungicide

Foreword

This technical guide provides a comprehensive overview of the thermal stability of the fungicide Penconazole. It is intended for researchers, scientists, and professionals in drug development and agrochemical industries. This document synthesizes available data on the physical and chemical properties of Penconazole, its behavior under thermal stress, and the methodologies used to assess its stability.

It is critical to clarify that the term "Penconazol Hydroxide" does not correspond to a recognized chemical compound in scientific literature. The synthesis of Penconazole may involve the use of sodium hydroxide as a reagent, but the final active molecule, 1-[2-(2,4-dichlorophenyl)pentyl]-1H-1,2,4-triazole, does not contain a hydroxide moiety. Therefore, this guide will focus exclusively on the thermal stability of Penconazole.

Physicochemical Properties of Penconazole

A solid understanding of the fundamental physicochemical properties of Penconazole is essential for interpreting its thermal stability. These properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₅Cl₂N₃ | [1][2] |

| Molecular Weight | 284.18 g/mol | [1][2] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 60.3 °C | [3] |

| Boiling Point | 415.3 °C at 760 mmHg | [4][5] |

| Decomposition Temperature | > 360 °C | [6] |

| Vapor Pressure | 0.17 mPa at 20 °C | [3] |

| Water Solubility | 73 mg/L at 25 °C | [2][3] |

| Octanol-Water Partition Coefficient (log P) | 3.72 | [5] |

Thermal Stability and Degradation

Penconazole is a chemically stable compound under normal storage conditions. Studies have shown it to be stable to hydrolysis at a wide range of pH values (pH 4, 5, 7, and 9) for one week at 50°C and for 30 days at 25°C. Furthermore, it is reported to be stable up to 350-360°C[6].

High-temperature hydrolysis studies simulating food processing conditions (pasteurization, baking, brewing, boiling, and sterilization) at temperatures of 90°C, 100°C, and 120°C for various durations have shown Penconazole to be stable.

Thermal Decomposition Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard techniques to evaluate the thermal stability of chemical compounds. A study on the heat capacity and enthalpy of fusion of Penconazole utilized DSC, indicating its applicability for this substance.

Degradation Pathways

The degradation of Penconazole has been primarily studied in biological and environmental systems. The main degradation pathway involves the oxidation of the alkyl chain, leading to the formation of metabolites such as CGA179944. Subsequent cleavage of the bridge in this metabolite can yield 1,2,4-triazole.

While specific studies on the high-temperature thermal decomposition products of pure Penconazole are limited, research on other triazole fungicides like triadimenol and tebuconazole provides insights into potential degradation products. Thermal degradation of these related compounds under oxidative pyrolysis can lead to the formation of chlorinated aromatic compounds such as 4-chlorophenol, 1-chloro-4-ethenylbenzene, and 4-chlorobenzaldehyde. It is plausible that the high-temperature decomposition of Penconazole would yield similar chlorinated aromatic fragments, along with nitrogen-containing compounds derived from the triazole ring.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the thermal stability of Penconazole, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, and to observe any exothermic or endothermic events indicative of decomposition.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Accurately weigh 5-10 mg of Penconazole into an aluminum DSC pan.

-

Seal the pan hermetically. An empty, hermetically sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 400°C) at a constant heating rate (e.g., 10°C/min) under a continuous nitrogen purge (50 mL/min).

-

Record the heat flow as a function of temperature.

-

The melting point is determined as the onset temperature of the melting endotherm. The enthalpy of fusion is calculated from the area of the melting peak.

-

Any significant exothermic peaks at higher temperatures would indicate thermal decomposition.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which Penconazole begins to decompose and to quantify the mass loss as a function of temperature.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Accurately weigh 5-10 mg of Penconazole into a ceramic or platinum TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

The analysis can be performed under an inert atmosphere (e.g., nitrogen at 50 mL/min) to study thermal decomposition or under an oxidative atmosphere (e.g., air at 50 mL/min) to study thermo-oxidative decomposition.

-

Record the sample mass as a function of temperature.

-

The onset temperature of decomposition is determined from the temperature at which a significant mass loss begins.

Accelerated Storage Stability Test (Based on OECD Guideline 113)

Objective: To simulate long-term storage stability under elevated temperature conditions.

Apparatus: A temperature-controlled oven.

Procedure:

-

Place a known quantity of Penconazole in a suitable, sealed container.

-

Store the container in an oven at a constant temperature of 54 ± 2°C for 14 days.

-

After the storage period, allow the sample to cool to room temperature.

-

Analyze the sample for purity and the presence of any degradation products using a validated analytical method (e.g., High-Performance Liquid Chromatography - HPLC).

-

Compare the results with a control sample stored at ambient temperature. A decrease in the concentration of the active ingredient by more than 5% indicates potential instability.

Visualizations

Logical Workflow for Thermal Stability Assessment

Caption: Workflow for Thermal Stability Assessment.

Conceptual Degradation Pathway of Penconazole

Caption: Conceptual Degradation Pathway of Penconazole.

Conclusion

Penconazole is a thermally stable triazole fungicide, with a high decomposition temperature and stability under various processing conditions. Its degradation in environmental and biological systems is primarily initiated by the oxidation of its alkyl side chain. While specific high-temperature pyrolysis products have not been extensively documented, it is anticipated that they would consist of chlorinated aromatic compounds and triazole-derived fragments. The experimental protocols outlined in this guide provide a robust framework for the comprehensive assessment of the thermal stability of Penconazole and related compounds, which is crucial for ensuring its safe and effective application in agriculture and for predicting its environmental fate.

References

Penconazole Hydroxide: An In-depth Technical Guide to its Environmental Fate and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penconazole is a systemic triazole fungicide widely used in agriculture to control a variety of fungal pathogens on fruits and vegetables. Its efficacy lies in the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. Understanding the environmental fate and degradation of penconazole and its metabolites is crucial for assessing its ecological impact and ensuring food safety. This technical guide provides a comprehensive overview of the environmental degradation pathways of penconazole, with a specific focus on its hydroxylated metabolite, penconazole hydroxide. The information presented herein is intended to support researchers, scientists, and professionals in the fields of environmental science and drug development.

Data Presentation

The environmental persistence and degradation of penconazole are influenced by various abiotic and biotic factors. The following tables summarize key quantitative data on the dissipation of penconazole under different environmental conditions.

Table 1: Summary of Penconazole Degradation Half-Lives (DT50)

| Environmental Compartment | Condition | Half-Life (DT50) | Reference |

| Soil | Aerobic, unsterile | 178 days (range: 61-238 days) | [1][2] |

| Soil | Aerobic, sterile | Stable (86% remaining after 84 days) | [1][2] |

| Soil | Photolysis | 148 days | [1] |

| Aqueous Solution | Hydrolysis (pH 4, 5, 7, 9) | Stable | [1][2] |

Table 2: Degradation Half-Lives of Key Penconazole Metabolites in Soil

| Metabolite | Chemical Name | Half-Life (DT50) in Soil | Reference |

| CGA179944 | 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propionic acid | 17 days (range: 7.3-25 days) | [1] |

| 1,2,4-Triazole | 1H-1,2,4-triazole | 9.2 days (range: 6.3-12 days) | [1] |

Environmental Degradation Pathways

The degradation of penconazole in the environment proceeds through a series of metabolic transformations, primarily initiated by oxidation of the alkyl side chain. The principal degradation pathway involves the formation of hydroxylated intermediates, subsequent oxidation, and eventual cleavage of the molecule to form 1,2,4-triazole.

Penconazole Degradation Pathway

Caption: Proposed metabolic pathway of penconazole in the environment.

Experimental Protocols

The following sections outline the general methodologies for key environmental fate studies on penconazole, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Aerobic Soil Metabolism (based on OECD Guideline 307)

Objective: To determine the rate and route of penconazole degradation in soil under aerobic conditions.

Methodology:

-

Test System: Fresh, sieved soil with known characteristics (pH, organic carbon content, texture) is used. Both sterile (autoclaved) and non-sterile soil samples are prepared to differentiate between chemical and microbial degradation.

-

Application: 14C-labeled penconazole, typically labeled in the triazole or phenyl ring, is applied to the soil samples at a concentration relevant to agricultural use.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels.

-

Sampling and Analysis: At periodic intervals, replicate soil samples are extracted with appropriate solvents (e.g., methanol, acetonitrile). The extracts are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its degradation products.[1] Volatile organic compounds and 14CO2 in the effluent air are trapped and quantified.

-

Data Analysis: The disappearance time of penconazole and the formation and decline of metabolites are used to calculate degradation rates and half-lives (DT50).

Soil Photolysis (based on OECD Guideline 316)

Objective: To assess the degradation of penconazole on the soil surface when exposed to light.

Methodology:

-

Sample Preparation: A thin layer of soil is treated with 14C-labeled penconazole. The treated soil is then exposed to a light source that simulates natural sunlight.

-

Irradiation: The samples are irradiated for a defined period, with control samples incubated in the dark to account for non-photolytic degradation.

-

Sampling and Analysis: At various time points, soil samples are collected and extracted. The extracts are analyzed using chromatographic techniques to determine the concentration of penconazole and its photoproducts.

-

Data Analysis: The rate of photolytic degradation and the corresponding half-life are calculated. In the case of penconazole, it was found to be relatively stable with a half-life of 148 days.[1]

Hydrolysis (based on OECD Guideline 111)

Objective: To determine the rate of abiotic degradation of penconazole in aqueous solutions at different pH levels.

Methodology:

-

Test Solutions: Sterile aqueous buffer solutions are prepared at environmentally relevant pH values (e.g., 4, 7, and 9).

-

Incubation: Penconazole is added to the buffer solutions, and the samples are incubated in the dark at a constant temperature.

-

Sampling and Analysis: Aliquots of the solutions are taken at various time intervals and analyzed for the concentration of the parent compound.

-

Results: Penconazole has been shown to be stable to hydrolysis under typical environmental pH conditions.[1][2]

Adsorption/Desorption in Soil (based on OECD Guideline 106)

Objective: To determine the potential for penconazole to bind to soil particles and its mobility in the soil.

Methodology:

-

Adsorption Phase: A batch equilibrium method is used. Soil samples are equilibrated with aqueous solutions of 14C-penconazole of varying concentrations. After equilibration, the soil and aqueous phases are separated by centrifugation, and the concentration of penconazole in the aqueous phase is measured.

-

Desorption Phase: The soil from the adsorption phase is then equilibrated with a pesticide-free solution to determine the extent of desorption.

-

Data Analysis: The results are used to calculate the soil organic carbon-water partitioning coefficient (Koc), which indicates the potential for leaching.

Analytical Methodologies

The accurate quantification of penconazole and its metabolites in environmental matrices is essential for fate and residue studies.

Sample Extraction and Cleanup

-

Soil: Extraction is typically performed with polar organic solvents such as methanol or acetonitrile, followed by partitioning with a non-polar solvent like hexane or dichloromethane.[1]

-

Water: Solid-phase extraction (SPE) is a common technique for concentrating the analytes from water samples.

Instrumental Analysis

-

Gas Chromatography (GC): GC coupled with an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD) is a widely used method for the analysis of penconazole.[1]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity for the analysis of penconazole and its polar metabolites, often requiring minimal sample cleanup.[1]

Experimental Workflow for Penconazole Residue Analysis

Caption: General workflow for the analysis of penconazole residues.

Conclusion

This technical guide provides a summary of the current understanding of the environmental fate and degradation of penconazole and its hydroxide metabolite. The data indicates that penconazole is moderately persistent in soil, with microbial degradation being the primary dissipation route. It is stable to hydrolysis in aqueous environments. The main degradation pathway involves oxidation of the alkyl chain, leading to the formation of penconazole hydroxide and other intermediates, which are further degraded to 1,2,4-triazole and eventually mineralized. The provided experimental protocols and analytical methods offer a framework for researchers to conduct further studies in this area. A thorough understanding of these processes is vital for the development of sustainable agricultural practices and the protection of environmental and human health.

References

toxicological profile of Penconazol Hydroxide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of penconazole, a systemic triazole fungicide. The information presented is collated from various scientific and regulatory sources to support research and development activities. This document adheres to stringent data presentation and visualization requirements, offering clearly structured tables, detailed experimental protocols, and diagrams of relevant pathways and workflows.

Executive Summary

Penconazole is a fungicide that primarily acts by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes.[1][2] Its toxicological profile has been evaluated by numerous regulatory bodies, including the Joint FAO/WHO Meeting on Pesticide Residues (JMPR).[3][4] Penconazole exhibits low acute oral toxicity.[5] The primary metabolites identified in humans are a monohydroxyl-derivative (PEN-OH) and a carboxyl-derivative (PEN-COOH).[6][7] While generally not considered genotoxic or carcinogenic, penconazole has been linked to potential endocrine-disrupting effects and reproductive toxicity at high doses.[8][9]

Quantitative Toxicological Data

The following tables summarize key quantitative data from various toxicological studies on penconazole.

Table 1: Acute Toxicity of Penconazole

| Test Type | Species | Route of Exposure | Value | Reference |

| LD50 | Rat | Oral | 2125 mg/kg | [10] |

| 48-h EC50 | Daphnia magna | Aquatic | 326.8 µg/L | [11] |

Table 2: No-Observed-Adverse-Effect Levels (NOAELs)

| Study Duration | Species | Effect | NOAEL | Reference |

| 2-Year | Mouse | - | 150 ppm (equal to 17 mg/kg bw/day) | [5] |

| 2-Year | Rat | - | 75 ppm (equal to 3.8 mg/kg bw/day) | [5] |

| 1-Year | Dog | - | 100 ppm (equal to 3 mg/kg bw/day) | [5] |

| Two-generation reproduction | Rat | Reproductive toxicity | 250 ppm (equal to 20 mg/kg bw/day) | [9] |

| Teratology | Rat | Maternal and embryofetal toxicity | 30 mg/kg bw/day | [5] |

| Teratology | Rat | Maternal toxicity | 100 mg/kg bw/day | [9] |

| Teratology | Rat | Embryo and fetal toxicity | 100 mg/kg bw/day | [9] |

| Teratology | Rabbit | - | 75 mg/kg bw/day | [5] |

Table 3: Acceptable Daily Intake (ADI) and Acute Reference Dose (ARfD)

| Value | Organization | Basis | Value | Reference |

| ADI | JMPR | 1-year study in dogs | 0-0.03 mg/kg bw | [3] |

| ARfD | JMPR | - | 0.8 mg/kg bw | [4] |

Experimental Protocols

This section details the methodologies for key toxicological experiments cited in this guide.

Acute Oral Toxicity Study (LD50) in Rats

-

Test Guideline: Based on OECD Test Guideline 401.

-

Animals: Wistar rats.

-

Administration: Penconazole was administered orally by gavage.

-

Dosage: A single dose of 2125 mg/kg body weight was administered.[10]

-

Observation Period: Animals were observed for clinical signs of toxicity and mortality for a period of 14 days.

-

Endpoint: The LD50 value was determined as the dose causing mortality in 50% of the treated animals.[10]

Two-Generation Reproduction Study in Rats

-

Test Guideline: Based on OECD Test Guideline 416.

-

Animals: Sprague-Dawley rats.

-

Administration: Penconazole was administered through the diet at concentrations of 0, 80, 400, and 2000 ppm.[9]

-

Study Design: The F0 generation was exposed for a pre-mating period and throughout mating, gestation, and lactation. The F1 generation was selected from the F0 offspring and was also exposed through the diet for their entire lifecycle.

-

Endpoints: Reproductive performance (mating index, fertility, gestation length), pup viability, growth, and development were assessed. The NOAEL for reproductive toxicity was determined based on a decreased mating index at the highest dose.[9]

Human Metabolism and Excretion Study

-

Study Design: A human oral dosing study was conducted with three volunteers.

-

Dosage: A single oral dose of 0.03 mg/kg body weight of penconazole was administered.[12]

-

Sample Collection: Timed urine samples were collected pre-dose and up to 48 hours post-dose.[12]

-

Analytical Method: An LC-MS/MS method was developed for the analysis of penconazole and its metabolites (penconazole-OH and penconazole-COOH) in urine.[12]

-

Endpoint: The study aimed to identify the primary urinary metabolites and determine the excretion kinetics. The results showed that penconazole-OH is the major metabolite, largely excreted as a conjugate.[12]

Visualizations

Signaling Pathways and Mechanisms

The primary mechanism of action for penconazole is the inhibition of sterol biosynthesis in fungi.[1][13] It also has the potential to interact with other biological pathways.

References

- 1. Penconazole - A new generation of antifungal triazole fungicide - HEBEN [hb-p.com]

- 2. pomais.com [pomais.com]

- 3. apps.who.int [apps.who.int]

- 4. fao.org [fao.org]

- 5. 848. Penconazole (Pesticide residues in food: 1992 evaluations Part II Toxicology) [inchem.org]

- 6. Identification of Metabolites of the Fungicide Penconazole in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cancer-related genes transcriptionally induced by the fungicide penconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fao.org [fao.org]

- 10. penconazole | CAS#:66246-88-6 | Chemsrc [chemsrc.com]

- 11. Chronic toxicity of tetraconazole and penconazole to Daphnia magna: Insights of growth, reproduction and gene expression changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of a Biomarker for Penconazole: A Human Oral Dosing Study and a Survey of UK Residents’ Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

Penconazole Hydroxide Enantiomers: A Technical Guide to an Unexplored Frontier in Fungicidal Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penconazole, a potent triazole fungicide, is a chiral molecule widely used in agriculture to control a broad spectrum of fungal pathogens. Its efficacy stems from the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining cell membrane integrity. Like many chiral pesticides, the enantiomers of penconazole exhibit stereoselective bioactivity, with the S-(-)-enantiomer demonstrating significantly higher fungicidal potency than the R-(+)-enantiomer. Following administration or environmental exposure, penconazole is metabolized in organisms, primarily through oxidation, to form hydroxylated metabolites, principally penconazole-OH. While the metabolism of penconazole is established, a significant knowledge gap exists regarding the specific fungicidal activity of the individual enantiomers of its hydroxide metabolites. This technical guide synthesizes the current understanding of penconazole enantiomers, their metabolism, and the general methodologies employed for assessing the bioactivity of such compounds, while clearly delineating the areas requiring further investigation.

Introduction: The Significance of Chirality in Fungicides

Chirality is a fundamental property of many biologically active molecules, including a significant portion of pesticides. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profound differences in their biological activities, including toxicity, efficacy, and environmental fate. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, underlies this stereoselectivity. For triazole fungicides like penconazole, understanding the activity of individual enantiomers and their metabolites is crucial for developing more effective and safer agricultural products.

Penconazole possesses a single chiral center, resulting in two enantiomers: R-(+)-penconazole and S-(-)-penconazole. Research has consistently shown that the fungicidal activity of racemic penconazole is primarily attributed to the S-(-)-enantiomer.

Metabolism of Penconazole to Hydroxylated Derivatives

In biological systems, penconazole undergoes phase I metabolism, primarily oxidation, mediated by cytochrome P450 (CYP) enzymes. The major metabolite identified in human urine is a monohydroxylated derivative, commonly referred to as penconazole-OH. Further oxidation can lead to the formation of a carboxylic acid derivative (penconazole-COOH).

The primary enzyme responsible for the metabolism of penconazole enantiomers in human liver microsomes is CYP3A4. Studies on the parent compound have not yet been extended to characterize the specific enzymes involved in the metabolism of the hydroxylated enantiomers.

Metabolic Pathway of Penconazole

Penconazole Metabolism: A Deep Dive into Hydroxylation and Bioactivation Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Penconazole, a triazole fungicide, is extensively used in agriculture to control a broad spectrum of fungal pathogens.[1] Its efficacy is intrinsically linked to its metabolic fate within target and non-target organisms. This technical guide provides a comprehensive overview of the metabolism of penconazole, with a primary focus on its hydroxylation products. We will delve into the enzymatic processes governing its transformation, present detailed experimental protocols for its metabolic analysis, and offer quantitative data on its metabolic kinetics. Furthermore, this guide will visualize the core metabolic pathways and experimental workflows to facilitate a deeper understanding of penconazole's biotransformation.

Introduction

Penconazole [(RS)-1-[2-(2,4-dichlorophenyl)pentyl]-1H-1,2,4-triazole] is a systemic fungicide that acts by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[2][3] The biotransformation of penconazole is a critical determinant of its persistence, efficacy, and potential toxicity. The primary metabolic route involves oxidative processes, leading to the formation of hydroxylated and carboxylated derivatives. Understanding these metabolic pathways is paramount for assessing its environmental impact, ensuring food safety, and for the development of more effective and safer fungicides.

Metabolic Pathways of Penconazole

The metabolism of penconazole predominantly proceeds through oxidation of the alkyl side chain. This process is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.[4] The main metabolic transformations include:

-

Hydroxylation: The introduction of a hydroxyl group (-OH) onto the pentyl chain is the initial and major metabolic step. This results in the formation of several monohydroxylated metabolites.

-

Oxidation: Further oxidation of the hydroxylated metabolites can lead to the formation of a carboxylic acid derivative.

-

Conjugation: The hydroxylated metabolites can undergo phase II metabolism, forming conjugates with glucuronic acid or sulfuric acid, which facilitates their excretion.[2]

-

Triazole Cleavage: Cleavage of the 1,2,4-triazole ring can also occur, though it is generally a less prominent pathway.

The key metabolites identified across various biological systems are:

-

CGA132465 (PEN-OH): A monohydroxylated derivative, which is often the most abundant metabolite found in plants, animals, and humans.[2][4][5]

-

CGA190503 and CGA127841: Other isomers of monohydroxylated penconazole.[2]

-

CGA177279 (PEN-COOH): A carboxylic acid derivative formed from the oxidation of the hydroxylated metabolites.[2][5]

Below is a diagram illustrating the primary metabolic pathway of penconazole.

Enzymology of Penconazole Hydroxylation

The hydroxylation of penconazole is primarily catalyzed by cytochrome P450 enzymes, a diverse group of monooxygenases involved in the metabolism of a wide range of xenobiotics.[4] In humans, the main CYP isozyme responsible for penconazole metabolism is CYP3A4 .[4] Minor contributions are also made by CYP2C9 and CYP2C19 .[4]

The involvement of specific CYP isozymes highlights the potential for drug-drug interactions, where co-administered substances that induce or inhibit these enzymes could alter the metabolism and clearance of penconazole.

Quantitative Data on Penconazole Metabolism

The following tables summarize the quantitative data available on the metabolism of penconazole, including its kinetic parameters in human liver microsomes and the distribution of its metabolites in various matrices.

Table 1: In Vitro Metabolic Kinetics of Penconazole in Human Liver Microsomes [4]

| Parameter | Value |

| Half-life (t1/2) | 86 - 213 min |

| Hepatic Clearance (CLH) | 1.00 - 1.92 mL/min/kg |

| Extraction Rate (EH) | 5.0 - 9.6 % |

Table 2: Distribution of Penconazole and its Metabolites in Grapes (% of Total Radioactive Residue - TRR) [2]

| Compound | % TRR in Grapes |

| Penconazole (Parent) | 16% |

| Monohydroxy Metabolites (free or conjugated) | 35% |

Table 3: Distribution of Penconazole and its Metabolites in Tomatoes (% of Total Radioactive Residue - TRR) [2]

| Compound | % TRR in Tomatoes |

| Penconazole (Parent) | 12% |

| CGA132465 (Monohydroxy metabolite) | 55% |

| CGA127841 (Monohydroxy metabolite) | 2% |

| CGA190503 (Monohydroxy metabolite) | 3% |

Table 4: Levels of Penconazole Metabolites in Human Urine after Occupational Exposure [5]

| Metabolite | Concentration Range (µg/L) |

| PEN-OH (after hydrolysis) | 230 - 460 |

| PEN-COOH | 5.2 - 16.7 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of penconazole metabolism.

In Vitro Metabolism of Penconazole using Human Liver Microsomes

This protocol is adapted from studies investigating the metabolism of xenobiotics in liver microsomes.[4][6][7]

Objective: To determine the metabolic stability and identify the metabolites of penconazole in human liver microsomes.

Materials:

-

Penconazole

-

Human liver microsomes (pooled)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (ACN)

-

Internal standard (e.g., a structurally similar compound not present in the matrix)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of penconazole in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation is less than 1%).

-

In a microcentrifuge tube, combine phosphate buffer, MgCl₂, and human liver microsomes. Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Add the penconazole stock solution to the pre-incubated microsome mixture.

-

Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200-500 µL.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C in a shaking water bath for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Termination of Reaction:

-

At each time point, terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

-

-

Sample Processing:

-

Vortex the terminated reaction mixture and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining penconazole and identify its metabolites. The method should be optimized for the separation and detection of penconazole and its expected hydroxylated and carboxylated products.

-

The following diagram illustrates the experimental workflow for the in vitro metabolism study.

Analysis of Penconazole and its Metabolites in Biological Matrices by LC-MS/MS

This protocol provides a general framework for the analysis of penconazole and its metabolites from various biological samples.[5][8][9]

Objective: To extract and quantify penconazole and its hydroxylated and carboxylated metabolites from a biological matrix (e.g., urine, plasma, tissue homogenate).

Materials:

-

Biological sample

-

Internal standard solution (e.g., deuterated penconazole)

-

Extraction solvent (e.g., acetonitrile, ethyl acetate)

-

Formic acid or ammonium acetate (for mobile phase modification)

-

LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

-

Sample Preparation:

-

Thaw the biological sample to room temperature.

-

To an aliquot of the sample (e.g., 100 µL), add the internal standard solution.

-

(Optional, for conjugated metabolites): For urine samples, an enzymatic hydrolysis step using β-glucuronidase/sulfatase can be performed to cleave the conjugates and measure the total metabolite concentration.

-

-

Extraction:

-

Add 3-4 volumes of a suitable organic solvent (e.g., acetonitrile) to precipitate proteins and extract the analytes.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Centrifuge at high speed for 10-15 minutes to separate the precipitated solids from the liquid extract.

-

-

Evaporation and Reconstitution:

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the initial mobile phase of the LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Use a gradient elution program with a suitable mobile phase (e.g., water and methanol/acetonitrile with formic acid or ammonium acetate) to achieve chromatographic separation of penconazole and its metabolites.

-

The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of the target analytes. Precursor-to-product ion transitions for penconazole and each metabolite must be optimized.

-

Conclusion

The metabolism of penconazole is a complex process dominated by hydroxylation reactions mediated by cytochrome P450 enzymes, particularly CYP3A4 in humans. The formation of hydroxylated and subsequently carboxylated metabolites represents the major detoxification and elimination pathway. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and scientists to further investigate the metabolic fate of penconazole. A thorough understanding of its metabolism is essential for accurate risk assessment, the development of improved analytical methods, and the design of next-generation fungicides with enhanced safety profiles.

References

- 1. apps.who.int [apps.who.int]

- 2. fao.org [fao.org]

- 3. fao.org [fao.org]

- 4. Enantioselective in vitro metabolism of the fungicide penconazole by human liver microsomes and in vitro-in vivo extrapolation of hepatic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of Metabolites of the Fungicide Penconazole in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 7. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. Enantioseparation and Determination of Penconazole in Rat Plasma by Chiral LC-MS/MS: Application to a Stereoselective Toxicokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Penconazole and its Hydroxylated Metabolite in Fungal Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penconazole is a widely utilized triazole fungicide effective against a broad spectrum of phytopathogenic fungi. Its mechanism of action, like other azoles, involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. However, the emergence of fungal resistance poses a significant threat to its efficacy. This technical guide provides an in-depth overview of the known mechanisms of fungal resistance to penconazole, its metabolic fate with a focus on hydroxylation, and the current understanding of the role of its hydroxylated metabolites in this resistance. While comprehensive data on the direct antifungal activity of penconazole hydroxide is notably absent in publicly available research, this guide synthesizes the existing knowledge on the parent compound and the general principles of azole resistance to inform future research and drug development efforts.

Introduction to Penconazole

Penconazole is a systemic triazole fungicide with both protective and curative properties. It is absorbed by the leaves and translocated acropetally within the plant. Its primary mode of action is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene. This enzyme is essential for the conversion of lanosterol to ergosterol. Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic methylated sterols in the fungal cell membrane, ultimately disrupting membrane integrity and function, and inhibiting fungal growth.

Metabolism of Penconazole

Upon administration to plants, animals, or exposure to microbial environments, penconazole undergoes metabolic transformation. A primary metabolic pathway is hydroxylation, leading to the formation of hydroxylated metabolites. The most well-documented of these is often referred to as penconazole-OH or CGA132465. Further oxidation can lead to the formation of a carboxylic acid derivative (penconazole-COOH). The hydroxylation of penconazole is a detoxification pathway in many organisms.

Penconazole and its Hydroxylated Metabolite: An In-depth Technical Guide to Soil-Microbe Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penconazole, a triazole fungicide, is widely utilized in agriculture for its efficacy against fungal pathogens. Its application introduces the active compound and its subsequent metabolites into the soil ecosystem, prompting critical questions about their interactions with non-target soil microorganisms. This technical guide provides a comprehensive overview of the current understanding of the interplay between penconazole, with a particular focus on its hydroxylated metabolite, and soil microbial communities. It synthesizes available quantitative data on the effects on microbial biomass, respiration, and enzymatic activity. Detailed experimental protocols for assessing these interactions are provided, alongside visualizations of the fungicidal mode of action and the environmental fate of penconazole in the soil. A significant finding is the limited direct research on the ecotoxicity of the hydroxylated metabolite CGA179944, with current understanding largely inferring its impact from the parent compound.

Introduction

Penconazole (1-[2-(2,4-dichlorophenyl)pentyl]-1H-1,2,4-triazole) is a systemic triazole fungicide that functions by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][2][3] Upon application, a significant portion of penconazole can reach the soil, where it undergoes microbial degradation.[4] The primary degradation pathway involves the oxidation of the alkyl chain, leading to the formation of hydroxylated metabolites, principally CGA179944.[1][4] This hydroxylated intermediate is further metabolized, eventually breaking down to 1,2,4-triazole.[1][4] Understanding the impact of both the parent compound and its primary metabolites on the soil microbiome is crucial for a comprehensive environmental risk assessment.

Data on the Effects of Penconazole on Soil Microbes

Quantitative data on the specific effects of penconazole on soil microbial parameters are not as abundant as for other triazole fungicides. However, studies on penconazole and related triazoles provide insights into its potential impacts. The data presented below is a summary of available information.

Effects on Soil Microbial Biomass and Respiration

Studies on triazole fungicides have shown varied effects on soil microbial biomass and respiration, often dependent on the concentration and soil type. While some studies report inhibitory effects, others show transient or no significant impact at field-realistic concentrations.

| Parameter | Fungicide | Concentration | Soil Type | Incubation Period | Effect | Reference |

| Microbial Biomass C | Penconazole | Not specified | Vineyard soil (tilled vs. grassed) | 114 days | Higher in grassed soil, correlated with faster dissipation | [5] |

| Microbial Biomass C | Tebuconazole | 5, 50, 500 mg/kg | Not specified | 90 days | Inhibited by tebuconazole | [6] |

| Basal Respiration | Penconazole | Not specified | Vineyard soil (tilled vs. grassed) | 114 days | Higher in grassed soil | [5] |

| Basal Respiration | Tebuconazole | 5, 50, 500 mg/kg | Not specified | 90 days | Inhibited by tebuconazole | [6] |

| Substrate-Induced Respiration | Tebuconazole | 5, 50, 500 mg/kg | Not specified | 90 days | Inhibited by tebuconazole | [6] |

| Substrate-Induced Respiration | Tetraconazole | 0.33, 1.00, 3.33 mg/kg | Not specified | Not specified | Inhibited, with recovery at lower concentrations | [7] |